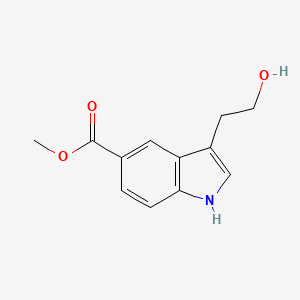

Methyl 3-(2-hydroxyethyl)-1h-indole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 3-(2-hydroxyethyl)-1H-indole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-16-12(15)8-2-3-11-10(6-8)9(4-5-14)7-13-11/h2-3,6-7,13-14H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLKOUTDERTUUSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)NC=C2CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-hydroxyethyl)-1h-indole-5-carboxylate typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the 2-Hydroxyethyl Group: The 2-hydroxyethyl group can be introduced through a Friedel-Crafts alkylation reaction using ethylene oxide in the presence of a Lewis acid catalyst.

Esterification: The carboxylic acid group at the 5-position of the indole ring can be esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Types of Reactions:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can undergo nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions:

Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.

Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.

Substitution: Alkyl halides or acyl chlorides, base catalysts like sodium hydride (NaH).

Major Products:

Oxidation: Formation of a carbonyl group at the 2-position.

Reduction: Formation of 3-(2-hydroxyethyl)-1h-indole-5-carbinol.

Substitution: Formation of ethers or esters depending on the substituent introduced.

Scientific Research Applications

Analgesic Properties

Research indicates that methyl 3-(2-hydroxyethyl)-1H-indole-5-carboxylate exhibits significant biological activity, particularly in treating migraines and other headache disorders. Its structural similarities to other indole derivatives suggest potential interactions with serotonin receptors, which are critical in pain modulation. Preliminary studies have shown its potential anti-inflammatory properties, indicating it could be effective in pain management therapies.

Anti-cancer Potential

Indole derivatives are recognized for their cytotoxic effects against cancer cells. A study synthesized various indole derivatives and tested their cytotoxicity against the MCF-7 breast cancer cell line. The findings revealed that some derivatives demonstrated significant cytotoxicity with minimal effects on normal cells . this compound, given its structural characteristics, could be explored further for similar applications.

Case Study: Migraine Treatment

A study focusing on the interaction of this compound with serotonin receptors showed promising results in modulating receptor activity. This modulation could influence neurotransmitter release and pain pathways, suggesting its potential as a therapeutic agent for migraines.

Case Study: Cytotoxic Effects on Cancer Cells

In another investigation involving various indole derivatives, this compound was included among compounds assessed for cytotoxicity against breast cancer cells. The results indicated that compounds with similar structures had varying degrees of effectiveness against cancer cells while sparing normal cells from toxicity .

Mechanism of Action

The mechanism of action of Methyl 3-(2-hydroxyethyl)-1h-indole-5-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and DNA. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural features, molecular weights, and physical properties of Methyl 3-(2-hydroxyethyl)-1H-indole-5-carboxylate and its analogs:

Key Observations :

- Hydrophilicity : The hydroxyethyl group in the target compound enhances water solubility compared to methoxymethyl or alkyl-substituted analogs.

- Basicity: The dimethylaminoethyl analog (CAS 137499-21-9) introduces a basic nitrogen, improving solubility in acidic environments .

- Planarity and Bulk : The tetrahydrocarbazole-substituted derivative (8i) exhibits a fused-ring system, which may influence binding to hydrophobic pockets in enzymes or receptors .

Biological Activity

Methyl 3-(2-hydroxyethyl)-1H-indole-5-carboxylate is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes relevant research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features an indole ring system, which is known for its significant role in various biological processes.

1. Anticancer Activity

Research indicates that compounds containing indole structures, including this compound, exhibit notable anticancer properties . A study highlighted the cytotoxic effects of indole derivatives on various cancer cell lines, demonstrating that these compounds can inhibit cell proliferation and induce apoptosis through multiple mechanisms, including the modulation of signaling pathways such as PKCα and NF-κB .

Table 1: Anticancer Activity of Indole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (lung) | TBD | Inhibition of PKCα |

| BHIMHA (related compound) | LLC (lung carcinoma) | 0.4 - 8.9 | Inhibition of metastasis |

2. Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Indole derivatives have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models. For instance, the related compound BHIMHA demonstrated significant efficacy in reducing xylene-induced ear edema in mice, suggesting a potential for anti-inflammatory applications .

Case Study 1: In Vivo Efficacy

A study focused on the in vivo effects of related indole compounds demonstrated that treatment with BHIMHA at varying doses significantly inhibited tumor growth and metastasis in C57BL/6 mice models. The results indicated that the compound's mechanism involved the suppression of key signaling pathways associated with cancer progression .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of indole derivatives revealed that modifications at specific positions on the indole ring could enhance biological activity. For instance, substituents like hydroxyl or alkyl groups at the 2-position have been linked to improved anticancer potency .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-(2-hydroxyethyl)-1H-indole-5-carboxylate, and what reaction conditions are critical for yield optimization?

- Methodology : A common approach involves Friedel-Crafts alkylation or cyclization reactions. For example, methyl indole-5-carboxylate derivatives can undergo substitution at the 3-position using hydroxyethyl groups. Key steps include:

- Dissolving the indole precursor in toluene with catalytic pyridinium triflate (0.1 equiv) .

- Stirring at room temperature for 6 hours, followed by purification via flash chromatography (hexanes/Et₂O, 65:35) to isolate the product in ~68% yield .

- Monitoring reaction progress using TLC and confirming purity via melting point analysis (e.g., mp 232–234°C for indole-5-carboxylic acid derivatives) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodology :

- HRMS : Confirm molecular ion peaks (e.g., [M + Na]⁺ = 404.0620) with deviations <2 ppm .

- IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and hydroxyethyl (O-H, ~3400 cm⁻¹) stretches .

- NMR : In NMR, expect indole NH (~12 ppm), methyl ester (~3.9 ppm), and hydroxyethyl protons (2.8–4.0 ppm). NMR should show ester carbonyl (~165 ppm) and indole carbons (110–140 ppm) .

Q. How can researchers address low yields during the introduction of the 2-hydroxyethyl group?

- Methodology :

- Optimize stoichiometry: Use 2.0 equiv of hydroxyethylating agents (e.g., ethylene oxide derivatives) to drive substitution .

- Screen catalysts: Pyridinium triflate outperforms Lewis acids like AlCl₃ in minimizing side reactions .

- Purify intermediates rigorously: Pre-purify methyl indole-5-carboxylate via recrystallization (e.g., from EtOH/H₂O) to remove acidic impurities that hinder reactivity .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectral data, such as unexpected downfield shifts in NMR?

- Methodology :

- Verify solvent effects: DMSO-d₆ may cause NH proton deshielding; compare data in CDCl₃ .

- Check for tautomerism: The indole NH can participate in hydrogen bonding with the ester group, shifting peaks. Use variable-temperature NMR to confirm dynamic effects .

- Cross-validate with X-ray crystallography: Resolve ambiguities using SHELXL for small-molecule refinement (e.g., bond lengths/angles for hydroxyethyl conformation) .

Q. What computational strategies are effective for predicting the reactivity of this compound in nucleophilic environments?

- Methodology :

- Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-deficient regions (e.g., ester carbonyl) prone to nucleophilic attack .

- Simulate reaction pathways using Gaussian or ORCA to compare activation energies for competing mechanisms (e.g., SN2 vs. radical pathways) .

Q. How can researchers optimize the stability of this compound under varying pH conditions for biological assays?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.